molecular formula C17H26BNO5 B13987710 Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

Cat. No.: B13987710
M. Wt: 335.2 g/mol
InChI Key: WTFIMTAGQVCHIJ-UHFFFAOYSA-N
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Description

Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative of nicotinic acid. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of an appropriate nicotinic acid derivative. One common method includes the reaction of 2-isopropoxy-5-bromonicotinate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen), solvents like toluene or ethanol, temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Applied in the production of organic materials, such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are typically the aryl or vinyl halides, and the pathways involve the coordination and activation of these substrates by the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.

    Isopropenylboronic acid pinacol ester: Utilized in the synthesis of various organic compounds.

    Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Employed in the synthesis of biaryl compounds.

Uniqueness

Ethyl 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is unique due to its specific structure, which combines the nicotinic acid moiety with the boronic ester group. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the production of complex organic molecules.

Properties

Molecular Formula

C17H26BNO5

Molecular Weight

335.2 g/mol

IUPAC Name

ethyl 2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C17H26BNO5/c1-8-21-15(20)13-9-12(10-19-14(13)22-11(2)3)18-23-16(4,5)17(6,7)24-18/h9-11H,8H2,1-7H3

InChI Key

WTFIMTAGQVCHIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)C)C(=O)OCC

Origin of Product

United States

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